molecular formula C19H23N3OS B14172407 3-methyl-6-phenyl-N,N-dipropylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 6726-82-5

3-methyl-6-phenyl-N,N-dipropylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B14172407
CAS No.: 6726-82-5
M. Wt: 341.5 g/mol
InChI Key: JMAHSHHOGIVVGY-UHFFFAOYSA-N
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Description

3-methyl-6-phenyl-N,N-dipropylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-phenyl-N,N-dipropylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted thioamide with an α-haloketone, followed by cyclization to form the thiazole ring. The imidazole ring is then introduced through further cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-phenyl-N,N-dipropylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and imidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or imidazole rings.

Scientific Research Applications

3-methyl-6-phenyl-N,N-dipropylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-6-phenyl-N,N-dipropylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-phenylimidazo[2,1-b][1,3]thiazole: Shares the thiazole and imidazole rings but lacks the N,N-dipropyl and carboxamide groups.

    3-methylthiazole: Contains the thiazole ring but lacks the imidazole ring and other substituents.

    N,N-dipropylimidazole: Contains the imidazole ring and N,N-dipropyl groups but lacks the thiazole ring.

Uniqueness

3-methyl-6-phenyl-N,N-dipropylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6726-82-5

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

3-methyl-6-phenyl-N,N-dipropylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C19H23N3OS/c1-4-11-21(12-5-2)18(23)17-14(3)22-13-16(20-19(22)24-17)15-9-7-6-8-10-15/h6-10,13H,4-5,11-12H2,1-3H3

InChI Key

JMAHSHHOGIVVGY-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=C(N2C=C(N=C2S1)C3=CC=CC=C3)C

Origin of Product

United States

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